molecular formula C24H28N2O6 B12128404 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B12128404
M. Wt: 440.5 g/mol
InChI Key: CQAXZXWFMRFYFY-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with various functional groups including dimethoxyphenyl, hydroxy, and hydroxyethylpiperazinyl groups. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the chromen-2-one core: This is achieved through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and an appropriate ketone.

    Introduction of the dimethoxyphenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the hydroxyethylpiperazinyl group: This step involves the reaction of the intermediate compound with 1-(2-hydroxyethyl)piperazine under appropriate conditions to yield the final product.

Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups present in the compound can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the chromen-2-one core, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form larger, more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may bind to specific receptors, modulating signaling pathways and leading to anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one can be compared with other similar compounds, such as:

    Coumarin derivatives: These compounds share the chromen-2-one core structure and exhibit similar biological activities, such as antioxidant and anti-inflammatory effects.

    Flavonoids: These compounds also contain a chromen-2-one core and are known for their wide range of biological activities, including anticancer and antimicrobial properties.

    Indole derivatives: These compounds have a similar aromatic structure and exhibit diverse biological activities, such as antiviral and anticancer effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one

InChI

InChI=1S/C24H28N2O6/c1-30-17-4-6-22(31-2)18(14-17)19-13-16-3-5-21(28)20(23(16)32-24(19)29)15-26-9-7-25(8-10-26)11-12-27/h3-6,13-14,27-28H,7-12,15H2,1-2H3

InChI Key

CQAXZXWFMRFYFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C(=C(C=C3)O)CN4CCN(CC4)CCO)OC2=O

Origin of Product

United States

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